molecular formula C7H6BrNO4S B2462093 5-bromo-1,3-dioxaindane-4-sulfonamide CAS No. 2470440-19-6

5-bromo-1,3-dioxaindane-4-sulfonamide

Cat. No.: B2462093
CAS No.: 2470440-19-6
M. Wt: 280.09
InChI Key: DDKNJFOAMNTIFD-UHFFFAOYSA-N
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Description

5-bromo-1,3-dioxaindane-4-sulfonamide: is an organic compound with the molecular formula C7H6BrNO4S . It is a derivative of benzodioxole, featuring a bromine atom at the 5-position and a sulfonamide group at the 4-position.

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-1,3-benzodioxole-4-sulfonamide are currently unknown. This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research

Biochemical Pathways

Given its status as a biochemical reagent, it’s plausible that it may influence a variety of pathways depending on the context of its use

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 100 mg/ml . This solubility profile suggests that the compound could be well-absorbed and distributed in biological systems when administered in appropriate formulations. The impact of these properties on the compound’s bioavailability is subject to further investigation.

Result of Action

As a biochemical reagent, it’s likely that its effects are context-dependent and vary based on the specific biological system in which it is utilized .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1,3-dioxaindane-4-sulfonamide typically involves the bromination of 1,3-benzodioxole followed by sulfonamide formation. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products:

Scientific Research Applications

Chemistry: 5-bromo-1,3-dioxaindane-4-sulfonamide is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes .

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and other materials with specific properties .

Properties

IUPAC Name

5-bromo-1,3-benzodioxole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKNJFOAMNTIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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